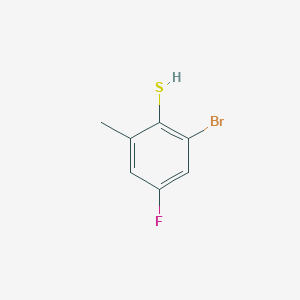
2-Bromo-4-fluoro-6-methylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-6-methylbenzenethiol is an organosulfur compound with the molecular formula C7H6BrFS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, fluorine, and methyl groups at positions 2, 4, and 6, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-methylbenzenethiol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes successive substitutions to introduce the bromine, fluorine, and methyl groups. The thiol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or distillation to obtain the pure compound. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-methylbenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfonic acids or disulfides.
Reduction: Dehalogenated products.
Substitution: Compounds with new substituents replacing the bromine or fluorine atoms.
Scientific Research Applications
2-Bromo-4-fluoro-6-methylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive thiol group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-6-methylbenzenethiol exerts its effects involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biomolecules, potentially inhibiting their function or altering their activity. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-4-methylbenzenethiol: Similar structure but different substitution pattern.
4-Fluoro-2-methylbenzenethiol: Lacks the bromine substituent.
2-Bromo-4-fluoro-6-methylbenzoic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
2-Bromo-4-fluoro-6-methylbenzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the thiol group, makes it a versatile compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
1208076-78-1 |
|---|---|
Molecular Formula |
C7H6BrFS |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |
InChI Key |
ITBKVQWFSQIBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


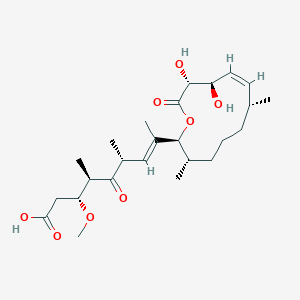
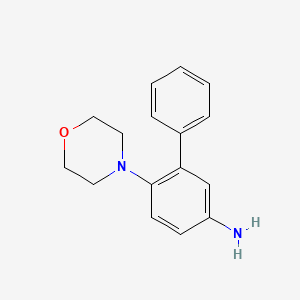
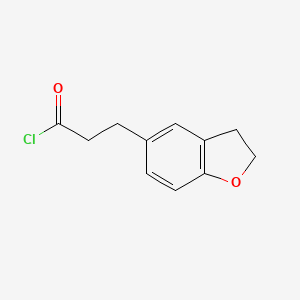


![4-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12855432.png)

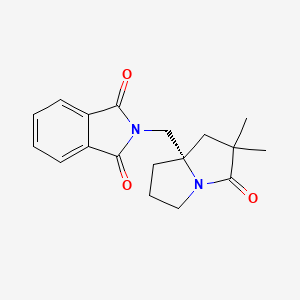
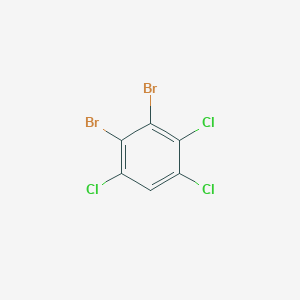

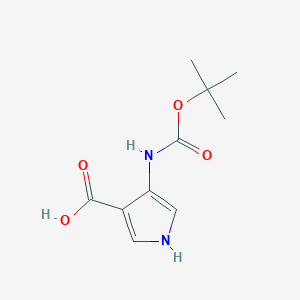
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
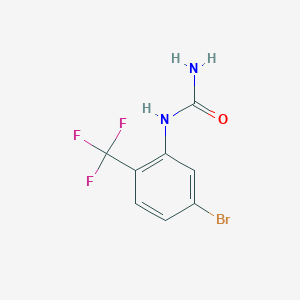
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
